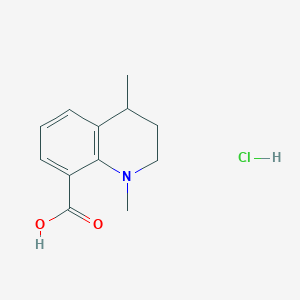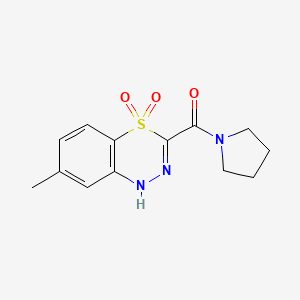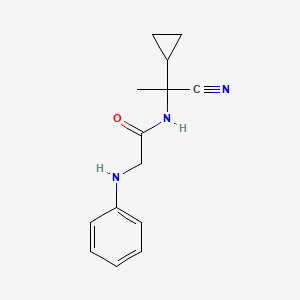
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide, also known as CP94, is a small molecule inhibitor that has been used in various scientific research applications. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain.
作用機序
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide selectively inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic effects by reducing the production of prostaglandins. N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. It has been shown to reduce the risk of Alzheimer's disease by reducing the production of amyloid-beta peptides. N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide also has cardiovascular protective effects by reducing the risk of thrombosis and atherosclerosis.
実験室実験の利点と制限
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has several advantages and limitations for lab experiments. Its selectivity for COX-2 makes it a useful tool for studying the role of COX-2 in various disease conditions. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other COX-2 inhibitors. N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide also has a short half-life, which limits its use in vivo.
将来の方向性
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide. One direction is to investigate the potential therapeutic applications of N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide in various disease conditions, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective COX-2 inhibitors that can be used in vivo. Additionally, further research is needed to understand the long-term effects of COX-2 inhibition on cardiovascular health.
合成法
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopropylacetonitrile with sodium hydride to form N-(1-cyano-1-cyclopropylethyl)acetamide. This intermediate is then reacted with phenylamine in the presence of a catalyst to form N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide. The final product can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has been extensively used in scientific research to study the role of COX-2 in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has been used to study the mechanism of action of COX-2 inhibitors and their potential therapeutic applications. It has also been used to investigate the role of COX-2 in Alzheimer's disease, cardiovascular disease, and cancer.
特性
IUPAC Name |
2-anilino-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(10-15,11-7-8-11)17-13(18)9-16-12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFFCBHQWORIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)
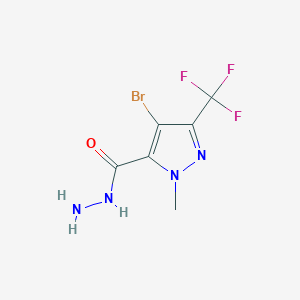
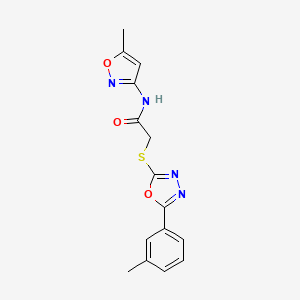
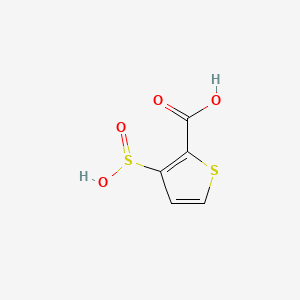
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)
![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)
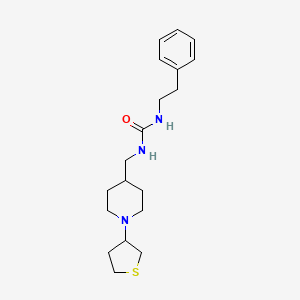

![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)
